(R)-tert-butyl 3-(2-(ethylamino)ethyl)pyrrolidine-1-carboxylate
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Overview
Description
®-tert-butyl 3-(2-(ethylamino)ethyl)pyrrolidine-1-carboxylate is a chiral compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in organic synthesis and medicinal chemistry due to their versatile chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-butyl 3-(2-(ethylamino)ethyl)pyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the N-heterocyclization of primary amines with diols, catalyzed by a Cp*Ir complex.
Introduction of the Ethylamino Group: The ethylamino group can be introduced via reductive amination of the corresponding aldehyde or ketone with ethylamine.
Protection of the Amino Group: The amino group is protected using tert-butyl chloroformate to form the tert-butyl carbamate.
Industrial Production Methods
Industrial production of ®-tert-butyl 3-(2-(ethylamino)ethyl)pyrrolidine-1-carboxylate follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halides, alkoxides
Major Products Formed
Oxidation: Formation of N-oxides or hydroxylated derivatives
Reduction: Formation of amines or alcohols
Substitution: Formation of substituted pyrrolidines
Scientific Research Applications
Chemistry
In chemistry, ®-tert-butyl 3-(2-(ethylamino)ethyl)pyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and chiral resolution processes .
Biology
In biological research, this compound is used as a ligand in the study of enzyme-substrate interactions and receptor binding studies. Its ability to form stable complexes with biological macromolecules makes it a useful tool in structural biology .
Medicine
In medicinal chemistry, ®-tert-butyl 3-(2-(ethylamino)ethyl)pyrrolidine-1-carboxylate is explored for its potential therapeutic applications. It serves as a precursor for the synthesis of pharmaceutical agents targeting various diseases .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for applications in polymer science and materials engineering .
Mechanism of Action
The mechanism of action of ®-tert-butyl 3-(2-(ethylamino)ethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their conformation and function .
Comparison with Similar Compounds
Similar Compounds
- ®-benzyl 3-(2-(dimethylamino)ethyl)pyrrolidine-1-carboxylate
- ®-tert-butyl 3-(2-(methylamino)ethyl)pyrrolidine-1-carboxylate
Uniqueness
Compared to similar compounds, ®-tert-butyl 3-(2-(ethylamino)ethyl)pyrrolidine-1-carboxylate exhibits unique chemical properties due to the presence of the ethylamino group. This group enhances its reactivity and allows for the formation of diverse derivatives through various chemical reactions .
Properties
Molecular Formula |
C13H26N2O2 |
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Molecular Weight |
242.36 g/mol |
IUPAC Name |
tert-butyl (3R)-3-[2-(ethylamino)ethyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C13H26N2O2/c1-5-14-8-6-11-7-9-15(10-11)12(16)17-13(2,3)4/h11,14H,5-10H2,1-4H3/t11-/m1/s1 |
InChI Key |
YGFHVUBOUQQQQS-LLVKDONJSA-N |
Isomeric SMILES |
CCNCC[C@@H]1CCN(C1)C(=O)OC(C)(C)C |
Canonical SMILES |
CCNCCC1CCN(C1)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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